N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-15(17-5-3-2-4-6-17)22-20(25)19(24)21-13-16-7-10-23(11-8-16)18-9-12-26-14-18/h2-6,15-16,18H,7-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWTYDZJOBQRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a phenylethyl group, a thiolane ring, and a piperidine moiety. Its molecular formula is with a molecular weight of 406.68 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Piperidine and Thiolane Intermediates : Utilizing benzylation reactions.
- Coupling Reactions : Final product formation through coupling intermediates under specific conditions, often using solvents like dichloromethane and catalysts such as palladium complexes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds derived from the piperidine framework. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines including HeLa and C6, suggesting that modifications to the piperidine structure can enhance biological efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | HeLa | 5.2 |
| 3g | C6 | 4.8 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The synthesized analogs demonstrated remarkable activity against several microorganisms, which could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
The proposed mechanism of action for this compound includes:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Enzyme Interaction : It could inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to active sites or altering enzyme conformation.
Case Studies
- Study on Anticancer Effects : A study published in 2017 evaluated a series of piperidine derivatives for their anticancer effects, highlighting that modifications significantly impacted their potency against HeLa cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiolane-containing compounds, demonstrating effective inhibition of Gram-positive and Gram-negative bacteria, further supporting the potential therapeutic applications of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares a phenylethyl-piperidinyl backbone with opioids like fentanyl and its analogues but diverges in critical substituents:
Pharmacological and Physicochemical Comparisons
- Metabolism : Dual amides could resist enzymatic hydrolysis compared to single amides (e.g., fentanyl), prolonging duration of action .
- Lipophilicity : Thiolan’s logP is higher than tetrahydrofuran analogues, suggesting improved CNS penetration but possible accumulation in fatty tissues .
Research Findings
- Synthetic Challenges : Thiolan incorporation requires specialized protection/deprotection steps, as seen in piperidine-thioether syntheses .
- Safety Profile : Unlike carfentanil, the dual amide structure may reduce acute toxicity risks, though in vivo data are lacking .
- Regulatory Status: Not listed in the 2022 UNODC agenda, unlike para-methylfentanyl or thiophene fentanyl .
Q & A
Q. What are the optimal synthetic routes for N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide, and how can purity be maximized?
The synthesis typically involves multi-step processes:
- Intermediate preparation : Thiolan-3-yl-piperidine and phenylethylamine derivatives are synthesized via coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Amidation : Ethanediamide linkage is formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Purification : Recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures ≥95% purity. Monitor by LC-MS (e.g., [M+H]+ ion) and NMR (amide proton integration) .
Q. How can structural characterization of this compound be validated?
- NMR : Confirm the piperidinyl-thiolan linkage (δ 3.5–4.0 ppm for piperidine protons; thiolan sulfur may cause deshielding) and ethanediamide protons (δ 7.5–8.5 ppm for amide NH) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and fragmentation patterns (e.g., loss of thiolan or phenylethyl groups) .
- X-ray crystallography : Resolve stereochemistry of the thiolan-piperidine moiety, critical for target interactions .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- In vitro screening :
- Enzyme inhibition : COX-2 inhibition (IC50 via fluorometric assay; compare to Celecoxib as control) .
- Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7) at 1–100 µM; IC50 < 20 µM indicates potential .
- Solubility : Use DMSO stock (≤0.1% final) in PBS; measure logP (e.g., ≥2 suggests membrane permeability) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high in vitro IC50 but low in vivo efficacy) be resolved?
- Assay conditions : Validate cell line authenticity (STR profiling) and serum-free media to avoid protein binding .
- Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .
- Pharmacokinetics : Measure plasma half-life (IV/oral administration in rodents) and brain penetration (BBB assay) .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : Model the compound into COX-2 (PDB ID: 5KIR) or opioid receptors (e.g., µ-opioid) to predict binding modes .
- SAR analysis : Compare with analogs (e.g., methylsulfanyl vs. thiolan substitutions) to identify critical pharmacophores .
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) to purified targets .
Q. How can in vivo efficacy be evaluated in disease models?
- Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg; measure TNF-α/IL-6 via ELISA) .
- Neuroprotection : MPTP-induced Parkinson’s model in mice; assess dopamine levels (HPLC) and motor function (rotarod test) .
- Toxicity : Acute toxicity study (OECD 423) with histopathology of liver/kidney .
Q. What strategies address low solubility or stability in formulation?
- Salt formation : Hydrochloride salt improves aqueous solubility (test pH 4–7) .
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size < 200 nm via sonication) for sustained release .
- Lyophilization : Use cryoprotectants (trehalose/mannitol) for long-term storage .
Data Analysis and Optimization
Q. How should contradictory results in SAR studies be interpreted?
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
- Confounding factors : Control for batch-to-batch variability (e.g., residual solvents in synthesis) via GC-MS .
- Computational QSAR : Apply Random Forest or SVM models to prioritize analogs for synthesis .
Q. What analytical methods confirm degradation products under stress conditions?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidants (H2O2); analyze by LC-MS/MS .
- Stability-indicating HPLC : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in mobile phase; track peak purity (DAD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
